
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
The synthesis of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-3-methyl-2-oxobutyric acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
Hydrolysis: Hydrolysis of the compound can occur in the presence of strong acids or bases, leading to the breakdown of the phosphonate ester into phosphonic acid and alcohol.
Applications De Recherche Scientifique
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of diseases related to phosphate metabolism disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, particularly those involving phosphate metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be compared with other similar compounds such as:
Dimethyl (2-oxobutyl)phosphonate: This compound has a similar structure but lacks the butoxy group, resulting in different reactivity and applications.
3,3-Dimethyl-2-oxobutyric acid: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the phosphonate group.
Phosphonic acid derivatives: Other phosphonic acid derivatives may have similar applications but differ in their chemical structure and reactivity, making this compound unique in its specific applications and properties.
Propriétés
Numéro CAS |
62466-52-8 |
|---|---|
Formule moléculaire |
C11H23O5P |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
3-butoxy-1-dimethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H23O5P/c1-6-7-8-16-11(2,3)10(12)9-17(13,14-4)15-5/h6-9H2,1-5H3 |
Clé InChI |
OAYBDMLNONIPKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(C)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
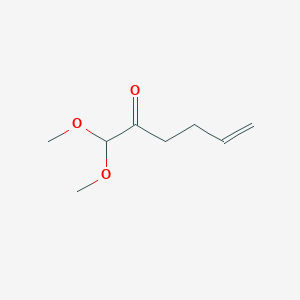
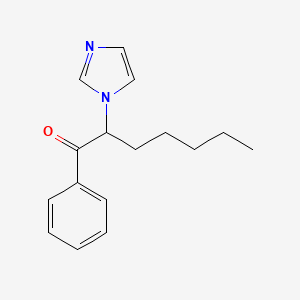



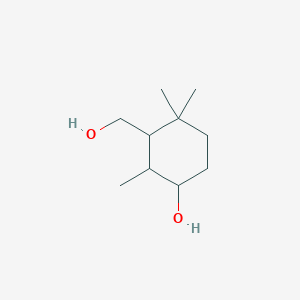
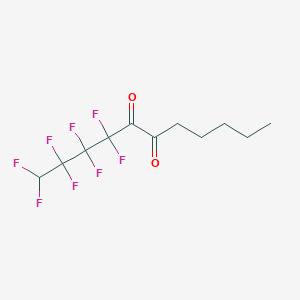

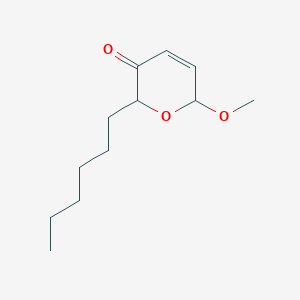

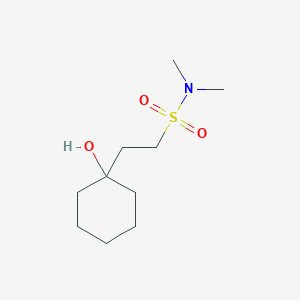
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
